Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with a thiazolopyrimidine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and various substituted thiazolopyrimidine compounds.
Scientific Research Applications
Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
Thiazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Methylthio-substituted compounds: Compounds with similar functional groups.
Uniqueness
Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of a furan ring, thiazolopyrimidine core, and methylthio group
Biological Activity
Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolo[3,2-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of various functional groups such as furan, methylthio, and ethyl carboxylate enhances its pharmacological potential.
Chemical Structure
The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 372.44 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not yet determined |
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, research demonstrated that similar compounds showed activity against various bacterial strains, suggesting that this compound may possess comparable effects.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL against common pathogens such as E. coli and S. aureus . This suggests potential therapeutic applications for infections resistant to conventional antibiotics.
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been explored for their anticancer properties. The incorporation of furan and methylthio groups is believed to enhance their cytotoxic effects on cancer cell lines.
Research Findings: Cytotoxicity Assays
In vitro studies have shown that related compounds induce apoptosis in cancer cells through various pathways. For example, a derivative similar to the target compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines . This indicates promising potential for further development as anticancer agents.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity due to the presence of the thiazole moiety, which has been associated with inhibition of inflammatory mediators.
Experimental Evidence
In a model of inflammation induced by lipopolysaccharide (LPS), analogs of this compound were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This highlights its potential utility in treating inflammatory diseases.
Properties
CAS No. |
357438-54-1 |
---|---|
Molecular Formula |
C22H20N2O4S2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl (2E)-2-(furan-2-ylmethylidene)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-27-21(26)18-13(2)23-22-24(19(18)14-7-9-16(29-3)10-8-14)20(25)17(30-22)12-15-6-5-11-28-15/h5-12,19H,4H2,1-3H3/b17-12+ |
InChI Key |
HOKUKZUSWOCUAL-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CO4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CO4)S2)C |
Origin of Product |
United States |
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